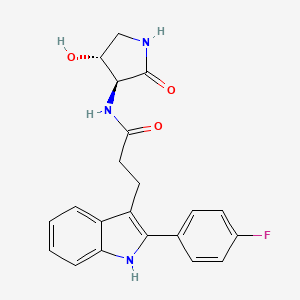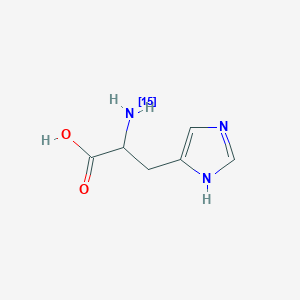
DL-Histidine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Histidine-15N is a stable isotope-labeled compound where the nitrogen atom in the histidine molecule is replaced with the nitrogen-15 isotope. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. The incorporation of the nitrogen-15 isotope allows for detailed studies of molecular interactions and metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Histidine-15N can be synthesized through the incorporation of nitrogen-15 into the histidine molecule. This process typically involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the synthesis of histidine. The reaction conditions must be carefully controlled to ensure the incorporation of the nitrogen-15 isotope without altering the chemical structure of histidine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes several steps such as fermentation, extraction, and purification to obtain the final product with high isotopic purity. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for research purposes.
Análisis De Reacciones Químicas
Types of Reactions: DL-Histidine-15N undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce histidine derivatives with altered functional groups, while reduction can yield reduced forms of histidine.
Aplicaciones Científicas De Investigación
DL-Histidine-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of nitrogen-containing compounds.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of DL-Histidine-15N involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within biological systems. The nitrogen-15 isotope acts as a marker, enabling detailed studies of metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific research application, such as studying protein synthesis or nitrogen metabolism.
Comparación Con Compuestos Similares
DL-Histidine-15N is unique due to its nitrogen-15 labeling, which distinguishes it from other histidine compounds. Similar compounds include:
L-Histidine-15N: A single enantiomer of histidine labeled with nitrogen-15.
DL-Histidine-13C: Histidine labeled with carbon-13 instead of nitrogen-15.
L-Histidine-13C,15N: Histidine labeled with both carbon-13 and nitrogen-15.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in certain research applications, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i7+1 |
Clave InChI |
HNDVDQJCIGZPNO-CDYZYAPPSA-N |
SMILES isomérico |
C1=C(NC=N1)CC(C(=O)O)[15NH2] |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
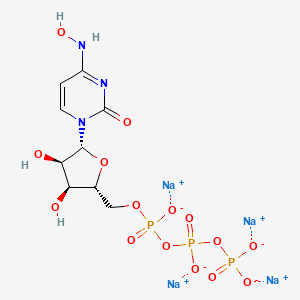



![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
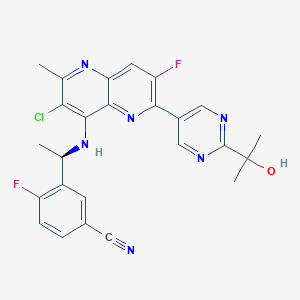
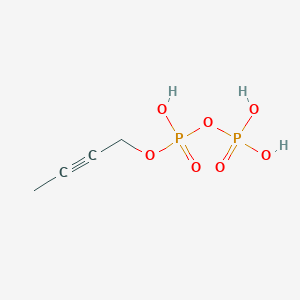
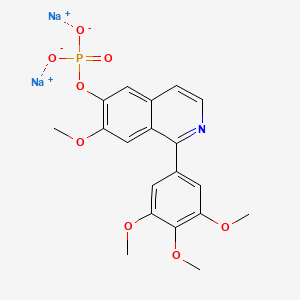
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
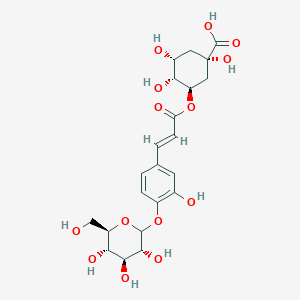
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
